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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Tofacitinib, a Janus

kinase (JAK) inhibitor, across different preclinical species and humans. Understanding these

inter-species differences is crucial for the accurate interpretation of preclinical safety and

efficacy data and for predicting human pharmacokinetics. This document summarizes key

quantitative data, details relevant experimental protocols, and provides visual representations

of the metabolic pathways and the drug's mechanism of action.

Executive Summary
Tofacitinib undergoes extensive metabolism, primarily in the liver, with significant differences

observed between humans and common preclinical species such as monkeys, dogs, and rats.

In humans, the primary routes of metabolism involve oxidation and N-demethylation, mediated

predominantly by Cytochrome P450 (CYP) 3A4 and to a lesser extent, CYP2C19.[1] While rats

have been reported to have a metabolic profile that is qualitatively similar to humans, the

specific CYP enzymes involved differ.[2] This guide will delve into these differences, presenting

the available data to aid in translational research.

Data Presentation
Table 1: Key Pharmacokinetic Parameters of Tofacitinib
Across Species
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Parameter Human Monkey Dog Rat

Primary CYP

Enzymes

CYP3A4,

CYP2C19[1][3]
- -

CYP3A1/2,

CYP2C11

Major Metabolic

Pathways

Oxidation, N-

demethylation,

Glucuronidation[

1]

Oxidation, N-

demethylation,

Glucuronidation[

2]

-

Oxidation, N-

demethylation,

Glucuronidation[

2]

Bioavailability (F) ~74%[4] - -
~29.1% (dose-

dependent)[4]

Terminal Half-life

(t½)
~3.2 hours[1] - -

~1.1 - 1.8

hours[5]

Primary Route of

Elimination

Hepatic

metabolism

(~70%), Renal

excretion (~30%)

[1]

- -

Hepatic

metabolism and

renal excretion[4]

Note: Data for monkeys and dogs are limited in the reviewed literature.
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Metabolite
Type

Human Monkey Rat Mouse

Oxygenation of

pyrrolopyrimidine

ring

Yes Yes Yes Yes

Oxygenation of

piperidine ring
Yes Yes Yes Yes

N-demethylation Yes Yes Yes Yes

Oxygenation of

piperidine ring

side chain

Yes Yes Yes Yes

Glucuronidation Yes Yes Yes Yes

This table is based on a study that identified 13 metabolites of Tofacitinib in liver microsomes of

these species, indicating similar metabolic pathways, although the quantitative distribution of

these metabolites may vary.[2] In humans, it has been reported that all metabolites each

constitute less than 10% of the total circulating radioactivity.[1]

Experimental Protocols
In Vitro Metabolism Using Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of Tofacitinib

using liver microsomes from different species.

Objective: To identify and compare the metabolites of Tofacitinib formed in the liver microsomes

of humans, monkeys, dogs, and rats.

Materials:

Tofacitinib

Liver microsomes (from human, monkey, dog, rat)
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NADPH regenerating system (e.g., β-nicotinamide adenine dinucleotide phosphate

tetrasodium salt)

Uridine diphosphate glucuronic acid (UDPGA) for assessing glucuronidation

Phosphate buffer (pH 7.4)

Acetonitrile or other suitable organic solvent for quenching the reaction

Internal standard for analytical quantification

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes. Each mixture

should contain liver microsomes (e.g., 0.5 mg/mL protein concentration), Tofacitinib (at a

specified concentration, e.g., 10 µM), and phosphate buffer.

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow

the components to reach thermal equilibrium.

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating

system (and UDPGA if assessing Phase II metabolism).

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as

acetonitrile, containing an internal standard.

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for

analysis.

LC-MS Analysis: Analyze the supernatant using a validated HPLC-MS method to separate

and identify the parent drug and its metabolites.

In Vivo Pharmacokinetic Study in Rats
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This protocol provides a general framework for conducting an in vivo pharmacokinetic study of

Tofacitinib in rats.

Objective: To determine the pharmacokinetic profile of Tofacitinib in rats following oral or

intravenous administration.

Animals:

Male Sprague-Dawley rats (or other appropriate strain)

Materials:

Tofacitinib formulation for oral and intravenous administration

Vehicle for drug formulation

Cannulation materials (for serial blood sampling)

Blood collection tubes (e.g., containing anticoagulant)

Metabolic cages (for urine and feces collection)

Analytical equipment for quantifying Tofacitinib in plasma, urine, and feces (e.g., HPLC-

MS/MS)

Procedure:

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week

before the study.

Surgical Procedures (for intravenous studies): Cannulate the jugular vein (for drug

administration) and carotid artery (for blood sampling) of the rats under anesthesia. Allow for

a recovery period.

Drug Administration:

Oral (PO): Administer a single dose of Tofacitinib formulation to the rats via oral gavage.
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Intravenous (IV): Administer a single bolus dose or infusion of Tofacitinib formulation via

the cannulated jugular vein.

Sample Collection:

Blood: Collect serial blood samples from the carotid artery or tail vein at predetermined

time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480 minutes) into tubes containing an

anticoagulant. Process the blood to obtain plasma.[4][5][6]

Urine and Feces: House the rats in metabolic cages to collect urine and feces at specified

intervals (e.g., 0-24 hours).[4]

Sample Analysis: Analyze the plasma, urine, and feces samples to determine the

concentration of Tofacitinib and its metabolites using a validated analytical method.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area

Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum

Concentration), t½ (half-life), and clearance using appropriate software.

Mandatory Visualization
Tofacitinib's Mechanism of Action: The JAK-STAT
Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes,

which are critical components of the JAK-STAT signaling pathway. This pathway is essential for

the signaling of numerous cytokines and growth factors that are involved in inflammation and

immune responses.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates a typical workflow for an in vitro study of Tofacitinib

metabolism using liver microsomes.
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Caption: Workflow for in vitro Tofacitinib metabolism study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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